molecular formula C9H7FN2O2 B12935816 Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate

Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate

Katalognummer: B12935816
Molekulargewicht: 194.16 g/mol
InChI-Schlüssel: WMBJGXNPHOIGLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C9H7FN2O2. It belongs to the class of imidazo[1,5-a]pyridines, which are known for their significant structural roles in various pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridines, including Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate, typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired product and the starting materials used.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazo[1,5-a]pyridines, such as:

Uniqueness

Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific substitution pattern and fluorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C9H7FN2O2

Molekulargewicht

194.16 g/mol

IUPAC-Name

methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-3-2-6(10)8-4-11-5-12(7)8/h2-5H,1H3

InChI-Schlüssel

WMBJGXNPHOIGLN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C2=CN=CN12)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.